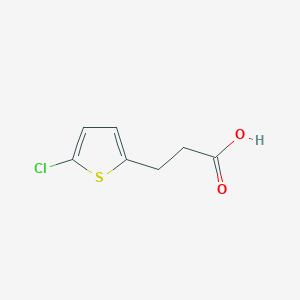![molecular formula C7H6N4O2 B1416530 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid CAS No. 716362-08-2](/img/structure/B1416530.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid” is a non-naturally occurring small molecule that is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of substances has received significant attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The chemistry and applications of the [1,5-c], [4,3-a] and [4,3-c] isomers have been less described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .Aplicaciones Científicas De Investigación
Antibacterial Activity
TPs have been found to exhibit antibacterial properties. They are being studied for their potential use in the development of new antibacterial agents .
Antifungal Activity
In addition to their antibacterial properties, TPs also show antifungal activity. This makes them a promising area of study in the search for new antifungal treatments .
Antiviral Activity
TPs have demonstrated antiviral properties, making them a potential candidate for the development of antiviral drugs .
Antiparasitic Activity
The antiparasitic activity of TPs is another area of interest. Researchers are exploring their potential use in the treatment of parasitic infections .
Anticancer Activity
TPs have shown promise in the field of oncology. For instance, [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been synthesized and tested against gastric cancer cells MGC-803, showing significant antiproliferative activities . They work by suppressing the ERK signaling pathway, inducing cell apoptosis and G2/M phase arrest, and regulating cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Cardiovascular Vasodilators
TPs have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Anti-inflammatory and Analgesic Activity
TPs have been found to exhibit anti-inflammatory and analgesic activities, making them a potential candidate for the development of new anti-inflammatory and analgesic drugs .
Herbicidal Activity
In the field of agriculture, TPs have been found to have remarkable herbicidal activities. This makes them a promising area of study in the search for new herbicides .
Direcciones Futuras
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore about these compounds, especially in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are found in various structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Mode of Action
The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system . Differential scanning fluorimetry demonstrated its ability to destabilize the RT heterodimer, thus confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyrimidines are involved in various biochemical pathways. They are known to interact with several metals, and the interactions of their coordination compounds in biological systems have been extensively described . They enhance the polymerization of MAP-rich tubulin .
Pharmacokinetics
The synthesis of these compounds has been established under microwave conditions, which involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Result of Action
The result of the action of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is the inhibition of various targets, leading to their respective downstream effects. For example, as JAK1 and JAK2 inhibitors, they can potentially be used in the treatment of various diseases .
Action Environment
The action of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid can be influenced by various environmental factors. For instance, the reaction temperature has been found to play a role in the synthesis of these compounds
Propiedades
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFTNOBABDOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653849 | |
| Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
716362-08-2 | |
| Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




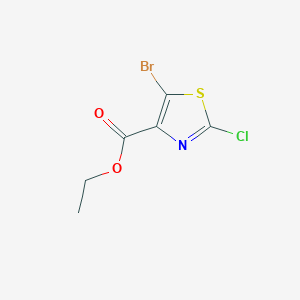
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)


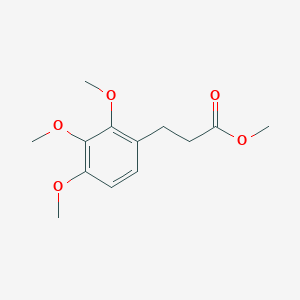
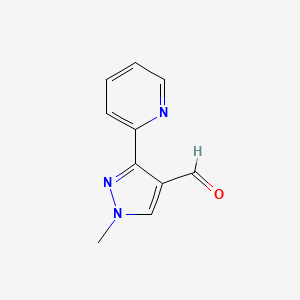
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
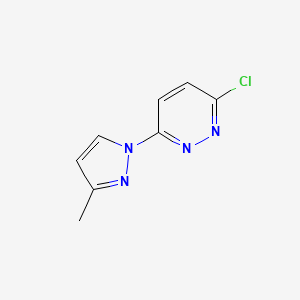
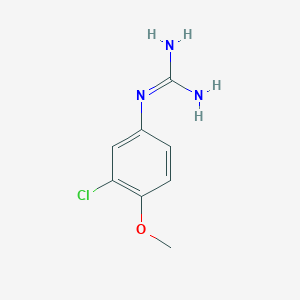
![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
